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molecular formula C17H28O5 B8452967 Ethyl 1-(7-ethoxy-7-oxoheptyl)-2-oxocyclopentane-1-carboxylate CAS No. 5239-91-8

Ethyl 1-(7-ethoxy-7-oxoheptyl)-2-oxocyclopentane-1-carboxylate

Cat. No. B8452967
M. Wt: 312.4 g/mol
InChI Key: JJFBQYBFBRTIEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03932487

Procedure details

Under agitation, 500 g. of potassium salt of the ethyl ester of 2-oxocyclopentanecarboxylic acid is added to a boiling solution of 550 g. of the ethyl ester of 7-bromoenanthic acid in 6 l. of toluene; the mixture is further refluxed and, after one hour, another 250 g. of the potassium salt of the ethyl ester of 2-oxocyclopentanecarboxylic acid is added thereto. The reaction mixture is refluxed for another 24 hours, filtered after cooling, the solvent is distilled off, the residue is diluted with 3 l. of ether, washed with water, dried over Na2SO4, and the solvent is distilled off. After fractionation of the residue, 2-carbethoxy-2-(6-carbethoxyhexyl)-cyclopentanone is obtained as a colorless oil, b.p. = 165° (0.3 mm. Hg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[K].[CH3:2][CH2:3][O:4][C:5]([CH:7]1[C:11](=[O:12])[CH2:10][CH2:9][CH2:8]1)=[O:6].Br[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][C:20]([OH:22])=[O:21].[C:23]1(C)C=CC=C[CH:24]=1>>[C:5]([C:7]1([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH2:8][CH2:9][CH2:10][C:11]1=[O:12])([O:4][CH2:3][CH3:2])=[O:6] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C1CCCC1=O
Step Two
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCC(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C1CCCC1=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is further refluxed and, after one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for another 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
ADDITION
Type
ADDITION
Details
the residue is diluted with 3 l
WASH
Type
WASH
Details
of ether, washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OCC)C1(C(CCC1)=O)CCCCCCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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